molecular formula C9H10BrNO B13905260 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Cat. No.: B13905260
M. Wt: 228.09 g/mol
InChI Key: SVFHAYKHHWQJSM-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is an organic compound with the molecular formula C9H10BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol typically involves the bromination of 5,6,7,8-tetrahydroquinolin-8-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The bromine atom can be reduced to form 5,6,7,8-tetrahydroquinolin-8-ol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include quinoline derivatives with different oxidation states.

    Reduction Reactions: The primary product is 5,6,7,8-tetrahydroquinolin-8-ol.

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol
  • 5,6,7,8-Tetrahydroquinolin-8-ol
  • 2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol

Uniqueness

2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-5,6,7,8-tetrahydroquinolin-8-ol

InChI

InChI=1S/C9H10BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5,7,12H,1-3H2

InChI Key

SVFHAYKHHWQJSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=N2)Br)O

Origin of Product

United States

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